(But-3-YN-2-YL)(ethyl)amine
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Overview
Description
It is a colorless to yellow liquid with a predicted boiling point of 192.5±36.0 °C and a density of 1.07±0.1 g/cm³ . This compound is of interest due to its unique structure, which includes both an alkyne and an amine group, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-YN-2-YL)(ethyl)amine typically involves the reaction of but-3-yn-1-yl with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where but-3-yn-1-yl halide reacts with ethylamine in the presence of a base . The reaction conditions often include solvents like chloroform, ethyl acetate, or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of catalysts and optimized reaction parameters can further enhance the yield and efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
(But-3-YN-2-YL)(ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Scientific Research Applications
(But-3-YN-2-YL)(ethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (But-3-YN-2-YL)(ethyl)amine involves its ability to interact with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-amine: Similar structure but lacks the ethyl group, making it less versatile in certain reactions.
3-Buten-1-amine: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
1-Ethyl-1H-indazol-3-amine: Contains an indazole ring, providing different biological activities and uses.
Uniqueness
(But-3-YN-2-YL)(ethyl)amine is unique due to its combination of an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N-ethylbut-3-yn-2-amine |
InChI |
InChI=1S/C6H11N/c1-4-6(3)7-5-2/h1,6-7H,5H2,2-3H3 |
InChI Key |
QLRHZFZGPBVQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C#C |
Origin of Product |
United States |
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